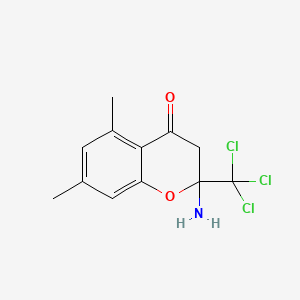
2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a complex organic compound with the molecular formula C12H12Cl3NO2. It is known for its unique structure, which includes a trichloromethyl group and a benzopyran ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5,7-dimethyl-4-hydroxycoumarin with trichloromethyl ketone in the presence of a base, followed by amination to introduce the amino group. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent production. Quality control measures are also implemented to monitor the purity and composition of the final product .
化学反应分析
Types of Reactions
2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce methylated derivatives. Substitution reactions can lead to a variety of amino-substituted compounds .
科学研究应用
2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the benzopyran ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
- 2-AMINO-5,7-DIMETHYL-2-(CHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
- 2-AMINO-5,7-DIMETHYL-2-(BROMOMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
- 2-AMINO-5,7-DIMETHYL-2-(IODOMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Uniqueness
The presence of the trichloromethyl group in 2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE distinguishes it from similar compounds. This group imparts unique reactivity and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-amino-5,7-dimethyl-2-(trichloromethyl)-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO2/c1-6-3-7(2)10-8(17)5-11(16,12(13,14)15)18-9(10)4-6/h3-4H,5,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXSHIJUBVHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)CC(OC2=C1)(C(Cl)(Cl)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)quinazolin-2(1H)-one](/img/structure/B5410977.png)
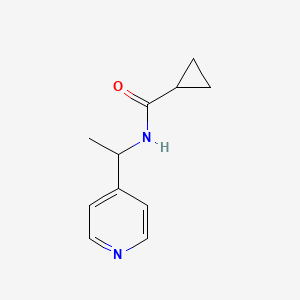
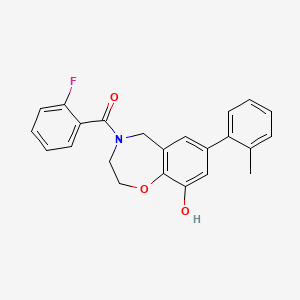
![N-(3-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5411006.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5411010.png)
![5-({2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5411011.png)
![(3R,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol](/img/structure/B5411022.png)
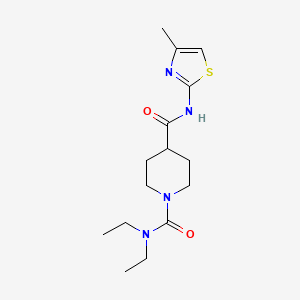
![(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B5411070.png)
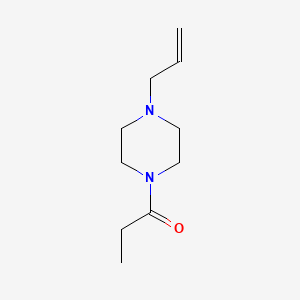
![{1'-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5411083.png)
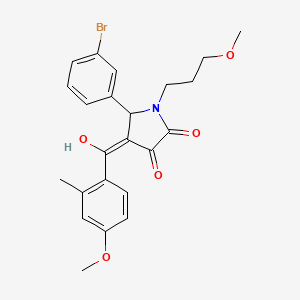
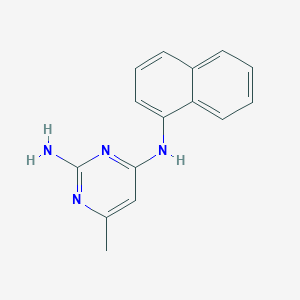
![3-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]-1-propanol](/img/structure/B5411095.png)
